molecular formula C18H18N2OS B2932525 (Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1321657-97-9

(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2932525
CAS RN: 1321657-97-9
M. Wt: 310.42
InChI Key: MEVGVASFWOIOPM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of thiazole, which is a heterocyclic compound . Thiazoles are well-known and important heterocyclic compounds, found in many effective medicinal compounds, such as Vitamin B1 (thiamine) and sulfathiazole (one of the oldest sulfa drugs). They can exhibit various biological activities, including antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

Thiazole derivatives can be synthesized by 1,3-dipolar cycloaddition of appropriate precursors . For example, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including reactions with different aryl azides in a copper-catalyzed one-pot reaction .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. Some thiazole derivatives have shown good cytotoxicity against certain cancer cell lines .

Future Directions

The development of new thiazole derivatives with improved biological activity and selectivity is an active area of research . Future work could involve the synthesis and testing of new thiazole derivatives, including potential derivatives of “(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide”.

properties

IUPAC Name

2-methyl-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-4-11-20-15-10-9-13-7-5-6-8-14(13)16(15)22-18(20)19-17(21)12(2)3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVGVASFWOIOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.